1-Cyclohexyl-5-ethylbarbituric Acid: Chemical Properties & Technical Profile
1-Cyclohexyl-5-ethylbarbituric Acid: Chemical Properties & Technical Profile
[1][2]
PART 1: EXECUTIVE SUMMARY
Compound: 1-Cyclohexyl-5-ethylbarbituric acid CAS Registry Number: 837-32-1 IUPAC Name: 1-cyclohexyl-5-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione Molecular Formula: C₁₂H₁₈N₂O₃ Molecular Weight: 238.28 g/mol
This technical guide provides an in-depth analysis of 1-Cyclohexyl-5-ethylbarbituric acid , a specific N-substituted derivative of the barbiturate class. Unlike the clinically ubiquitous 5,5-disubstituted barbiturates (e.g., Phenobarbital, Cyclobarbital) which act as potent CNS depressants, this molecule is monosubstituted at the C5 position . This structural distinction fundamentally alters its physicochemical profile, specifically regarding acidity, tautomerism, and pharmacological stability.
Critical Structural Distinction: Researchers must distinguish this compound from Cyclobarbital (5-(1-cyclohexen-1-yl)-5-ethylbarbituric acid). The target molecule here carries the cyclohexyl group on the nitrogen (N1) atom and retains an acidic proton at the C5 carbon, rendering it chemically reactive and significantly more acidic (pKa ~4.0) than sedative barbiturates (pKa ~7.5).
PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROPERTIES
Structural Architecture
The core structure consists of a pyrimidine-2,4,6-trione ring. The substitution pattern dictates its reactivity:
-
Position 1 (N1): Substituted with a cyclohexyl ring.[1] This increases lipophilicity (
) but introduces steric bulk near the carbonyls. -
Position 5 (C5): Substituted with a single ethyl group. Crucially, a hydrogen atom remains at this position.
Tautomerism and Acidity
The presence of the C5-proton allows for rapid keto-enol tautomerism , a feature absent in 5,5-disubstituted drugs.
-
Keto Form: The tri-keto form (2,4,6-trione) predominates in solid state and non-polar solvents.
-
Enol Form: In polar protic solvents, the C5 proton can migrate to the C4 or C6 oxygen, forming an enol.
-
Acidity (pKa): The C5 proton is highly acidic due to the electron-withdrawing resonance of the flanking carbonyls.
-
Estimated pKa: 3.8 – 4.2 (Water)
-
Implication: At physiological pH (7.4), the compound exists almost entirely as a mono-anion. This ionization limits blood-brain barrier (BBB) penetration compared to the lipophilic, non-ionized 5,5-disubstituted analogs, significantly reducing its sedative potential.
-
Solubility Profile
-
Water: Low solubility in non-ionized form; high solubility at pH > 5 (as salt).
-
Organic Solvents: Soluble in ethanol, chloroform, and DMSO.
-
Stability: Susceptible to hydrolysis at the pyrimidine ring under strongly alkaline conditions (ring opening to malonuric acid derivatives).
PART 3: SYNTHESIS PROTOCOL
Objective: Preparation of 1-Cyclohexyl-5-ethylbarbituric acid via condensation.
Retrosynthetic Analysis
The most robust synthetic route involves the condensation of an N-substituted urea with a substituted malonate ester. Direct alkylation of barbituric acid is avoided due to poor regioselectivity (N- vs. O-alkylation).
Precursors:
-
N-Cyclohexylurea: Provides the N1 substituent.
-
Diethyl ethylmalonate: Provides the C5 ethyl group and the dicarbonyl backbone.
Experimental Methodology
Note: All reagents must be anhydrous. The reaction is moisture-sensitive.
Reagents:
-
Sodium metal (2.3 g, 0.1 mol)
-
Absolute Ethanol (50 mL)
-
N-Cyclohexylurea (14.2 g, 0.1 mol)
-
Diethyl ethylmalonate (18.8 g, 0.1 mol)
Step-by-Step Protocol:
-
Preparation of Sodium Ethoxide: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve sodium metal in absolute ethanol. Stir until evolution of hydrogen gas ceases.
-
Condensation: Add N-cyclohexylurea to the ethoxide solution. Stir for 10 minutes at room temperature.
-
Addition: Dropwise add diethyl ethylmalonate over 20 minutes.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. A white precipitate (the sodium salt of the barbiturate) typically forms.
-
Work-up:
-
Distill off the majority of ethanol under reduced pressure.
-
Dissolve the residue in minimal cold water (50 mL).
-
Acidification: Cool the aqueous solution to 0°C and acidify dropwise with 6M HCl to pH ~2. The free acid will precipitate.
-
-
Purification: Filter the crude solid. Recrystallize from boiling ethanol/water (1:1) to yield white crystalline needles.
Yield: Typical yields range from 60–75%. Melting Point: Expect range 178–180°C (distinct from Cyclobarbital's 171–174°C).
PART 4: ANALYTICAL CHARACTERIZATION
Nuclear Magnetic Resonance (NMR)
The 1H-NMR spectrum provides definitive proof of the C5-monosubstitution.
| Position | Signal Type | Chemical Shift (δ, ppm) | Integration | Diagnostic Note |
| C5-H | Triplet (t) | 3.2 – 3.5 | 1H | Key Identifier. Absent in 5,5-disubstituted analogs. |
| N3-H | Broad Singlet | 11.0 – 11.5 | 1H | Exchangeable with D₂O. |
| N1-CH | Multiplet | 4.4 – 4.6 | 1H | Methine proton of cyclohexyl ring. |
| Ethyl | Multiplet | 0.8 (t), 1.9 (q) | 5H | Typical ethyl pattern. |
Infrared Spectroscopy (IR)
-
NH Stretch: 3100–3200 cm⁻¹ (Broad).
-
C=O Stretch: Three bands typical of barbiturates (1680–1750 cm⁻¹). The C5-H acidity may broaden these bands due to hydrogen bonding.
PART 5: VISUALIZATION & PATHWAYS
Synthesis Pathway
The following diagram illustrates the condensation mechanism forming the pyrimidine ring.
Figure 1: Synthesis of 1-Cyclohexyl-5-ethylbarbituric acid via condensation of urea and malonate derivatives.
Tautomeric Equilibrium
This diagram highlights the critical keto-enol shift enabled by the C5 proton.
Figure 2: Tautomeric and ionization equilibria. The high acidity leads to anion dominance at physiological pH.
PART 6: PHARMACOLOGICAL CONTEXT
While 1-cyclohexyl-5-ethylbarbituric acid has been screened for sedative activity, its pharmacological utility is limited compared to 5,5-disubstituted barbiturates (e.g., Pentobarbital).
-
Metabolic Instability: The C5-H bond is a primary site for oxidative metabolism. The molecule is rapidly oxidized to 5-hydroxy derivatives, reducing its duration of action.
-
CNS Penetration: Due to its low pKa (~4.0), the compound is >99.9% ionized at blood pH (7.4). The anionic species cannot passively diffuse across the lipophilic blood-brain barrier, resulting in weak or transient CNS effects.
-
Toxicology: N-substituted barbiturates often exhibit convulsive (excitatory) side effects rather than pure sedation, depending on the stereochemistry and N-substituent bulk.
Research Application: This compound serves primarily as a synthetic intermediate or a reference standard in forensic analysis to distinguish between N-alkylated impurities and active pharmaceutical ingredients (APIs) like Cyclobarbital.
PART 7: REFERENCES
-
Gelbrich, T., Meischberger, I., & Griesser, U. J. (2015). Two polymorphs of 5-cyclohexyl-5-ethylbarbituric acid and their packing relationships with other barbiturates. Acta Crystallographica Section C.
-
PubChem Database. (2025). Compound Summary: 1-Cyclohexyl-5-ethylbarbituric acid (CAS 837-32-1).[2][3][4][5] National Center for Biotechnology Information.
-
Moutrington, D. (2019). The synthesis of new barbiturate esters derivatives as intravenous anesthetics. MedCrave Online.
-
ChemicalBook. (2023). 1-Cyclohexyl-5-ethylbarbituric acid Product Properties.
-
Cope, A. C., & Hancock, E. M. (1939). Substituted Vinylbarbituric Acids. III. Derivatives Containing a Dialkylvinyl Group Having Five or More Carbon Atoms. Journal of the American Chemical Society. (Foundational synthesis reference).
